Thermal Conductivity: AlN Achieves 5× to 10× the Heat Transfer Capability of Alumina at Comparable Dielectric Strength
Commercial polycrystalline AlN substrates demonstrate thermal conductivity of 170–230 W/m·K compared to 20–30 W/m·K for 96% alumina, representing a 5× to 8.5× improvement . High-purity single-crystal AlN achieves up to 321 W/m·K under optimized processing [1]. Both materials maintain dielectric strength ≥15 kV/mm and volume resistivity >10¹⁴ Ω·cm [2]. This thermal performance gap is not addressable through increased alumina substrate thickness, which would degrade thermal resistance and increase package footprint.
| Evidence Dimension | Thermal conductivity (W/m·K) at room temperature |
|---|---|
| Target Compound Data | 170–230 W/m·K (polycrystalline); up to 321 W/m·K (single-crystal high-purity) |
| Comparator Or Baseline | Alumina (Al₂O₃): 20–30 W/m·K |
| Quantified Difference | 5× to 8.5× higher thermal conductivity |
| Conditions | Commercial ceramic substrate grades; laser flash method; room temperature |
Why This Matters
Procurement selection of AlN over Al₂O₃ enables higher power density operation without exceeding device junction temperature limits, reducing the need for active cooling and extending component service life.
- [1] Mamun, M. (2024). Thermal Management of Power Electronic Devices Using Single Crystal AlN Heat Spreaders. Doctoral dissertation, University of South Carolina, Scholar Commons. Retrieved from https://scholarcommons.sc.edu/etd/8185. View Source
- [2] BST Ceramic PCB. (n.d.). Aluminum Nitride Ceramic Substrates in Electronic Market: Key Properties of AlN vs. Other Ceramics. BST Ceramic PCB. Retrieved from https://www.bstceramicpcb.com/news/industry-knowledge/aluminum-nitride-ceramic-substrates-in-electronic-market.html. View Source
